2,4-Diamino-6,7-dimethylpteridine

RNA Sensing Fluorescent Ligands Abasic Site

Source the correct 2,4-diamino-6,7-dimethylpteridine to ensure experimental reproducibility. The 6,7-dimethyl substitution directly governs binding affinity, fluorescence behavior, and enzyme inhibition—generic or mono-substituted pteridines cannot substitute. Validated applications: DHFR reference inhibitor with low NADPH synergism; 5-LO positive control (IC50 200 nM); selective RNA abasic site fluorescent probe. Peer-reviewed crystal structure supports analytical method validation and pre-formulation studies.

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
CAS No. 1425-63-4
Cat. No. B073076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6,7-dimethylpteridine
CAS1425-63-4
Synonyms2,4-diamino-6,7-dimethylpteridine
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
InChIInChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
InChIKeyNBGMCAGDMQPEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4): Procurement-Grade Pteridine Scaffold for DHFR Studies, RNA Sensing, and Lipoxygenase Research


2,4-Diamino-6,7-dimethylpteridine (CAS 1425-63-4) is a crystalline pteridine derivative characterized by amino substituents at the 2- and 4-positions and methyl groups at the 6- and 7-positions of the bicyclic heteroaromatic ring [1]. It serves as a versatile chemical scaffold and probe in medicinal chemistry and biochemical research, primarily due to its structural mimicry of folate cofactors and its intrinsic fluorescence [2]. Its research applications span enzyme inhibition studies—notably of dihydrofolate reductase (DHFR) and lipoxygenase (LOX)—as well as nucleic acid sensing [3]. The compound's analytical reference data, including its crystal structure [4] and detailed mass spectral fragmentation patterns [5], are well-documented, making it a defined and traceable chemical entity for experimental reproducibility.

2,4-Diamino-6,7-dimethylpteridine Selection: Why In-Class Pteridines Are Not Interchangeable


The specific substitution pattern of 2,4-diamino-6,7-dimethylpteridine directly dictates its binding affinity, fluorescence behavior, and enzyme inhibition profile. Substitution with alternative alkyl groups or removal of the 6,7-dimethyl moiety markedly alters both target recognition and signal output [1]. For instance, the presence of the 6,7-dimethyl groups significantly enhances protection against lipid peroxidation compared to non-alkylated or mono-substituted analogs, while the nature of the alkyl group modulates the magnitude of this effect [2]. Consequently, sourcing the correct, fully-characterized derivative—rather than a generic pteridine or a closely related analog—is essential for obtaining reproducible experimental outcomes in fluorescence assays, enzyme kinetics studies, and inhibitor screening campaigns.

2,4-Diamino-6,7-dimethylpteridine Comparative Performance Data: Quantified Differentiation for Research Procurement


Fluorescence-Based RNA Sensing: Selective Binding to Orphan Cytosine over Structurally Similar Pteridines

2,4-Diamino-6,7-dimethylpteridine functions as a fluorescent ligand that exhibits strong and selective binding to an orphan cytosine opposite an abasic site in RNA duplexes, a property that is not observed with a structurally similar pteridine derivative lacking the specific 6,7-dimethyl substitution [1]. The substituents attached to the pteridine ring have a significant effect on this binding behavior, establishing 2,4-diamino-6,7-dimethylpteridine as the active and selective ligand for this specific RNA sensing application [2].

RNA Sensing Fluorescent Ligands Abasic Site

DHFR Inhibition Mechanism: Classical Inhibitor with Distinct NADPH Synergism Compared to Phenyltriazine Analogs

In studies comparing folate analogues, 2,4-diamino-6,7-dimethylpteridine, like pyrimethamine and folate, exhibits classical inhibition of dihydrofolate reductase (DHFR) from both E. coli and chicken liver [1]. Crucially, the degree of synergism between inhibitor binding and NADPH varies substantially among analogs: pyrimethamine and 2,4-diamino-6,7-dimethylpteridine show low synergism, whereas a phenyltriazine comparator exhibits a very large synergism, binding nearly 50,000-fold more tightly in the presence of NADPH [2]. This stark contrast in cofactor-dependent binding kinetics directly impacts experimental design and data interpretation in DHFR inhibition studies.

DHFR Inhibition Folate Analogs Enzyme Kinetics

Lipoxygenase Inhibition: IC50 of 200 nM in Human PMNL Cells

2,4-Diamino-6,7-dimethylpteridine has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), with a reported IC50 value of 200 nM in human polymorphonuclear leukocytes (PMNL) [1]. This inhibitory activity is a quantifiable benchmark for researchers investigating the compound's anti-inflammatory potential or utilizing it as a reference inhibitor in arachidonic acid metabolism studies. The presence of the 6,7-dimethyl groups on the pteridine ring has been noted to greatly enhance protection against lipid peroxidation, further supporting its role in modulating oxidative pathways [2].

Lipoxygenase Inhibitor Inflammation Enzyme Assay

Validated Crystalline Identity and Defined Solid-State Properties for Reproducible Handling

The crystal structure of 2,4-diamino-6,7-dimethylpteridine has been solved in its hydrochloride monohydrate form, providing definitive crystallographic parameters that confirm its molecular geometry and intermolecular packing [1]. This structural data is essential for rigorous quality control and for establishing structure-activity relationships. In terms of handling, the compound is a yellow to orange crystalline solid, and its oral toxicity in rats has a defined LD50 of 110 mg/kg [2]. This contrasts with the often-unspecified hazards of uncharacterized in-class analogs, allowing for informed safety protocols during procurement and use.

Crystallography Material Characterization Quality Control

2,4-Diamino-6,7-dimethylpteridine: High-Impact Application Scenarios Supported by Quantitative Evidence


Fluorescent Probe Development for RNA Damage and Mutation Analysis

This compound is ideally suited for developing fluorescence-based assays to detect abasic sites in RNA, a common form of nucleic acid damage. Its demonstrated ability to selectively bind an orphan cytosine opposite such a site, as confirmed by direct comparison with a structurally similar but inactive pteridine [1], enables the design of probes for quantifying RNA integrity or for sensing specific point mutations in RNA targets [2].

Mechanistic Studies of Dihydrofolate Reductase (DHFR) Cofactor Interactions

As a classical DHFR inhibitor with low NADPH synergism [1], 2,4-diamino-6,7-dimethylpteridine serves as an essential reference tool for dissecting the kinetic and thermodynamic contributions of cofactor binding in folate analog enzyme inhibition. Its use as a comparator compound helps elucidate the unique, highly synergistic binding modes of other folate analogs, such as certain phenyltriazines, which bind 50,000-fold more tightly in the presence of NADPH [2].

Reference Inhibitor in 5-Lipoxygenase (5-LO) Activity Assays

With a well-defined IC50 of 200 nM against human 5-LO in PMNL cells [1], this compound can be reliably employed as a reference inhibitor or a positive control in cellular and biochemical assays designed to screen for novel anti-inflammatory agents targeting the arachidonic acid pathway [2]. Its known potency allows for direct benchmarking of new chemical entities in the same assay system.

Crystallization and Solid-State Characterization Reference Standard

The availability of a published, peer-reviewed crystal structure for its hydrochloride monohydrate salt form [1] makes this compound a valuable reference standard for analytical chemistry, material science, and pre-formulation studies. It can serve as a model compound for understanding the solid-state behavior of pteridine-based pharmaceuticals or for calibrating powder X-ray diffraction (PXRD) instrumentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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